2,6-Difluoropyridin-3-OL hydrate
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Overview
Description
2,6-Difluoropyridin-3-OL hydrate is a fluorinated pyridine derivative with the molecular formula C5H5F2NO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoropyridin-3-OL hydrate can be achieved through several methods. One common approach involves the reaction of 2,6-difluoropyridine with sodium hydroxide in an aqueous solution. The reaction proceeds under mild conditions, typically at room temperature, and the product is obtained through crystallization and purification .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoropyridin-3-OL hydrate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds or reduced to form alcohol derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride in methanol is commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, carbonyl compounds, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Difluoropyridin-3-OL hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,6-Difluoropyridin-3-OL hydrate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, making it a valuable tool in biochemical studies. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: A closely related compound with similar chemical properties but lacking the hydroxyl group.
3,5-Difluoropyridin-2-OL: Another fluorinated pyridine derivative with different substitution patterns.
2,4-Difluoropyridin-3-OL: A compound with fluorine atoms at different positions on the pyridine ring.
Uniqueness
2,6-Difluoropyridin-3-OL hydrate is unique due to the presence of both fluorine atoms and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,6-difluoropyridin-3-ol;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO.H2O/c6-4-2-1-3(9)5(7)8-4;/h1-2,9H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZNVDVTHQRDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)F)F.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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